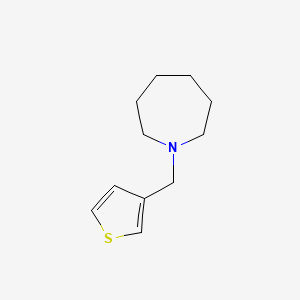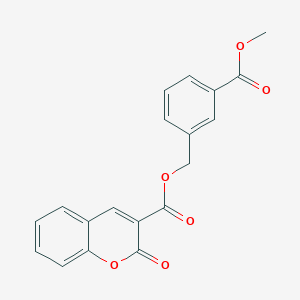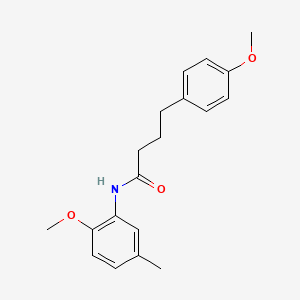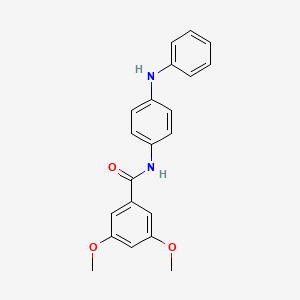
1-(3-thienylmethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-thienylmethyl)azepane, also known as TMA, is a chemical compound that belongs to the class of azepane derivatives. It is a cyclic amine with a thienylmethyl group attached to the nitrogen atom. TMA has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The exact mechanism of action of 1-(3-thienylmethyl)azepane is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It is also thought to interact with various receptors, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of seizure activity, and the enhancement of cognitive function. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-thienylmethyl)azepane is its versatility, as it can be easily synthesized and modified to produce analogs with different pharmacological properties. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-(3-thienylmethyl)azepane, including the development of more potent and selective analogs for use in the treatment of specific diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential for use in combination with other therapeutic agents. Finally, research is needed to explore the potential applications of this compound in other areas, such as materials science and catalysis.
Synthesis Methods
1-(3-thienylmethyl)azepane can be synthesized through a multistep process involving the condensation of thienylacetic acid with 1,6-diaminohexane, followed by cyclization using sodium hydride as a base. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Scientific Research Applications
1-(3-thienylmethyl)azepane has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anticonvulsant, and antidepressant effects.
properties
IUPAC Name |
1-(thiophen-3-ylmethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-2-4-7-12(6-3-1)9-11-5-8-13-10-11/h5,8,10H,1-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOVVXWUQDBYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)
![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)
![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)



![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)